Gly-Arg-Gly-Glu-Ser

Cell Adhesion Corneal Epithelial Cells Integrin α5β1

GRGES is the essential negative control peptide for RGD-integrin studies, differing from active GRGDS by a single Glu-for-Asp substitution that abolishes integrin binding. - Validated lack of activity in cell adhesion, migration, and angiogenesis assays ensures RGD-specificity. - Ideal for functional QC of RGD-modified biomaterials and peptide batches. - Provides rigorous control for nanoparticle and viral vector targeting studies. Supplied as lyophilized powder with certificate of analysis; ready for use.

Molecular Formula C18H32N8O9
Molecular Weight 504.5 g/mol
Cat. No. B12422712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Arg-Gly-Glu-Ser
Molecular FormulaC18H32N8O9
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N
InChIInChI=1S/C18H32N8O9/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22)/t9-,10-,11-/m0/s1
InChIKeyPXBRHUDUPKMASY-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGES Peptide: The Essential RGD Negative Control


The compound Gly-Arg-Gly-Glu-Ser (GRGES) is a synthetic pentapeptide widely established in the scientific literature as the primary negative control for RGD-containing bioactive peptides, most notably Gly-Arg-Gly-Asp-Ser (GRGDS). Its sequence is derived from the cell-binding domain of fibronectin but contains a critical amino acid substitution (Glu for Asp) that abolishes its ability to engage integrin receptors with functional consequence [1]. This structural modification forms the mechanistic basis for its use in distinguishing specific, integrin-dependent biological effects from non-specific background activity in a variety of in vitro and in vivo experimental systems [2]. Consequently, GRGES is an indispensable tool for validating RGD-mediated mechanisms in fields ranging from cancer metastasis and angiogenesis to biomaterials science and tissue engineering [3].

Control Established negative control for RGD-mediated peptide studies
Specificity Enables attribution of biological effects to integrin engagement
Models Adhesion, angiogenesis, fibrosis, biomaterials, and metastasis research

GRGES Peptide: The Irreplaceable Negative Control


Substituting GRGES with a generic peptide, a scrambled sequence control, or vehicle-only treatment is scientifically insufficient for establishing RGD-dependent mechanisms. The unique value of GRGES lies in its high structural similarity to the active RGD motif, differing by a single, conservative amino acid substitution (Asp→Glu) [1]. This near-identity ensures that any observed differential effect between the active peptide (e.g., GRGDS) and GRGES can be confidently attributed to the loss of integrin-binding function, rather than to differences in peptide size, charge distribution, solubility, or general peptide-associated cytotoxicity [2]. This level of specificity is essential for rigorous experimental design and for meeting the standards of peer-reviewed publication in cell adhesion, cancer biology, and biomaterials research. The following evidence demonstrates the consistent, quantifiable lack of activity of GRGES across multiple functional assays, solidifying its role as an essential control reagent.

GRGES Control
Generic Substitute Risk
Single Asp→Glu substitution preserves peptide size and charge profile
Scrambled or unrelated peptides may differ in solubility and non-specific binding
Documented inactivity across multiple integrin-based assays
Unknown baseline activity may confound RGD-specific mechanistic interpretation

GRGES Peptide: Quantitative Evidence as RGD Control


Epithelial Cell Adhesion: No Effect of Control

In a head-to-head comparison, GRGES was tested alongside the active RGD peptide GRGDS for its ability to inhibit the attachment of rabbit corneal epithelial cells to fibronectin-coated surfaces. The study demonstrated that while GRGDS inhibited cell attachment in a dose-dependent manner, the structurally similar control peptide GRGES, when added at equivalent concentrations, showed no inhibitory effect on epithelial attachment [1]. The experiment established GRGES as a functionally inert comparator, directly confirming that the inhibition observed with GRGDS is specifically due to its RGD sequence and subsequent integrin engagement.

Epithelial Adhesion
Head-to-head
GRGES: no inhibition
GRGDS: dose-dependent inhibition
Supports control specificity for adhesion assays
Corneal epithelial cells on fibronectin
Cell Adhesion Corneal Epithelial Cells Integrin α5β1 Fibronectin RGD Peptide Control

Angiogenesis Assays: Control Shows No Inhibition

The differential activity of GRGES and GRGDS was quantified in a serum-free collagen gel culture model of rat aorta, a classic ex vivo angiogenesis assay. The addition of GRGDS to the culture medium caused a marked inhibition of microvessel outgrowth (angiogenesis). In contrast, the control peptide GRGES, which lacks the RGD sequence, failed to inhibit angiogenesis [1]. The study explicitly concluded that the inhibitory effect of GRGDS was nontoxic and reversible, while GRGES had no effect, underscoring the sequence-specificity of the RGD motif for this process.

Angiogenesis
Head-to-head
GRGES: no inhibition
GRGDS: marked inhibition
Validates inertness in ex vivo angiogenesis model
Rat aortic ring assay, serum-free
Angiogenesis Endothelial Cells Integrin αvβ3 Tissue Explant RGD Control Peptide

Collagen Accumulation: No Effect of Control Peptide

In a study investigating the effects of soluble RGD peptides on collagen accumulation in cultured rat hepatic stellate cells, treatment with 100 μg/ml of soluble GRGDS peptides was found to reduce the accumulation of type I collagen. Importantly, the control peptide GRGES at the same concentration had no such effect on collagen type I accumulation [1]. This comparison reinforces the specificity of the RGD sequence in modulating extracellular matrix (ECM) production by fibrogenic cells.

Collagen Accumulation
Head-to-head
GRGES (100 µg/ml): no effect
GRGDS: reduced type I collagen
Supports ECM remodeling control context
Cultured rat hepatic stellate cells
Liver Fibrosis Hepatic Stellate Cells Collagen Type I ECM Remodeling RGD Control

Polymer-Grafted Surfaces: Quantified Inactivity

A seminal study in biomaterials engineering compared the bioactivity of several cell adhesion peptides when grafted onto poly(ethylene glycol) (PEG)-based polymer networks. While networks grafted with bioadhesive peptides like GRGDS, GYIGSRY, or GREDVY supported complete fibroblast adhesion, networks grafted with the inactive control peptide GRGES remained completely cell nonadhesive [1]. In a separate but related study, materials grafted with GRGES showed a quantified cell adhesion efficiency of 0 +/- 0%, even when challenged with high cell seeding densities (up to 100,000 cells/cm²) and over extended culture periods (14 days) [2]. This data quantifies the functional inertness of GRGES as a grafted ligand.

Polymer Grafting
Head-to-head
0 ± 0% adhesion
Quantified inertness on biomaterial surfaces
GRGDS: 42 ± 4% adhesion; 14-day culture
Biomaterials Polymer Networks Cell Adhesion Surface Grafting Tissue Engineering

Integrin αvβ3 Binding: No Competitive Activity

The specificity of GRGES for integrin binding was assessed in a competitive binding assay using human umbilical vein endothelial cells (HUVECs). The study showed that while the disintegrin accutin and the active peptide GRGDS could significantly block the binding of a FITC-conjugated probe to HUVECs, the control peptide GRGES and another control (Integrelin) had no significant blocking effect [1]. Furthermore, accutin was shown to dose-dependently inhibit an antibody (7E3) interaction with HUVECs, whereas GRGES had no such effect [1]. This data directly demonstrates that GRGES does not competitively bind to integrin αvβ3 at concentrations where RGD-containing peptides are effective.

Integrin αvβ3 Binding
Head-to-head
GRGES: no significant blocking
GRGDS/Accutin: significant blocking
Confirms lack of competitive integrin αvβ3 engagement
FITC-accutin binding assay on HUVECs
Integrin αvβ3 Competitive Binding Disintegrin HUVEC Angiogenesis

In Vivo Metastasis: No Anti-Metastatic Effect

The differential effects of GRGDS and GRGES on tumor metastasis were evaluated in an in vivo mouse model. Mice were inoculated with tumor cells and treated with 20 mg/kg of either GRGDS or GRGES peptide every other day. The study, which examined the rate of metastasis to the kidney, used the GRGES-treated group as the baseline control against which the anti-metastatic effect of GRGDS was assessed [1]. While the study does not provide a numeric metastasis rate for GRGES alone, the experimental design explicitly positions GRGES as the inactive control, allowing for the conclusion that the observed inhibition in the GRGDS group was RGD-sequence dependent.

In Vivo Metastasis
Class-level
GRGES: inactive baseline control
GRGDS (20 mg/kg): reduced metastasis
Supports control design for preclinical metastasis studies
Mouse kidney metastasis model; context-dependent
Cancer Metastasis In Vivo Model Integrin α5 GRGDS Control Peptide

GRGES Peptide: Key Applications in R&D and QC


Validating RGD-Mediated Cell Adhesion

GRGES is essential for any study quantifying cell adhesion, spreading, or migration on ECM proteins or peptide-functionalized surfaces. Its use as a negative control, as demonstrated in epithelial and fibroblast adhesion assays, allows researchers to definitively attribute observed biological responses to specific RGD-integrin interactions rather than non-specific peptide effects [1]. This is particularly critical in biomaterials research, where the goal is to design surfaces that elicit a specific, predictable cellular response [2].

QC Lot Release for Bioactive RGD Peptides

In industrial settings for peptide manufacturing or for core facilities producing RGD-containing peptides, GRGES serves as an ideal reference standard for functional QC assays. A functional assay comparing the new lot of an active RGD peptide (e.g., GRGDS) against a known standard and a GRGES control can confirm that the peptide is both biologically active and free of confounding non-specific effects. The well-documented lack of activity of GRGES in angiogenesis and integrin-binding assays provides a validated baseline for these QC protocols [3].

Integrin Signaling in Fibrosis and Angiogenesis

In complex disease models like liver fibrosis or tumor angiogenesis, GRGES is a critical tool for dissecting integrin-dependent pathways. The evidence shows that while RGD peptides can reduce collagen accumulation and inhibit new blood vessel formation, GRGES has no effect [4]. This allows scientists to confidently link these outcomes to integrin engagement and downstream signaling, rather than to general peptide toxicity or other off-target mechanisms, thereby strengthening the mechanistic conclusions of their research [5].

Targeted Drug Delivery Vector Validation

When developing nanoparticles, viruses, or other delivery vehicles decorated with RGD peptides for targeting integrin αvβ3 or α5β1 on tumor vasculature or other tissues, GRGES is an indispensable control. Studies show that while RGD-displaying vectors are internalized by cells, GRGES-displaying vectors are not, confirming that the targeting is RGD-specific [6]. A GRGES-functionalized vehicle serves as a direct control for non-specific uptake, enabling accurate quantification of the true targeting efficiency of the therapeutic RGD-conjugated counterpart.

Application
Selection Property
Validation Focus
Integrin-mediated adhesion studies
RGD-sequence-specific control inactivity
Confirmed lack of adhesion-blocking effect
Bioactive RGD peptide QC release
Functional control baseline
Lot-specific activity validation against inert control
Fibrosis and angiogenesis signaling
Pathway-specific response attribution
Differentiating integrin-dependent from off-target effects
Targeted delivery vector control
Specific uptake attribution
Non-specific cellular uptake assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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